5-(2-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-fluorobenzaldehyde with 4-isopropylbenzylideneamine in the presence of a triazole-forming reagent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity, while the thiol group can form covalent bonds with target proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Bromophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the fluorine atom in 5-(2-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol distinguishes it from other similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and binding affinity to molecular targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
CAS No. |
676579-06-9 |
---|---|
Molecular Formula |
C18H17FN4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17FN4S/c1-12(2)14-9-7-13(8-10-14)11-20-23-17(21-22-18(23)24)15-5-3-4-6-16(15)19/h3-12H,1-2H3,(H,22,24)/b20-11+ |
InChI Key |
MALMYLVUDXYISK-RGVLZGJSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.